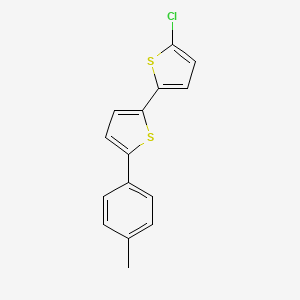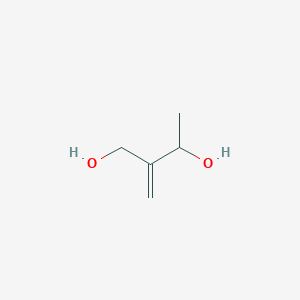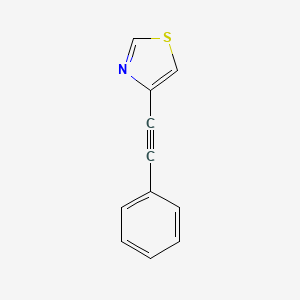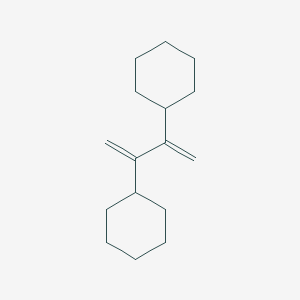
1,1'-(Buta-1,3-diene-2,3-diyl)dicyclohexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-(Buta-1,3-diene-2,3-diyl)dicyclohexane is an organic compound characterized by the presence of a buta-1,3-diene moiety linked to two cyclohexane rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Buta-1,3-diene-2,3-diyl)dicyclohexane can be achieved through several methods. One common approach involves the Diels-Alder reaction, where a diene (such as buta-1,3-diene) reacts with a dienophile (such as cyclohexene) under controlled conditions to form the desired product. The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of 1,1’-(Buta-1,3-diene-2,3-diyl)dicyclohexane may involve large-scale Diels-Alder reactions using optimized conditions to maximize yield and minimize by-products. The process may also include purification steps such as distillation or recrystallization to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
1,1’-(Buta-1,3-diene-2,3-diyl)dicyclohexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with a metal catalyst (e.g., palladium on carbon)
Substitution: Halogenating agents, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alkanes or alkenes.
Aplicaciones Científicas De Investigación
1,1’-(Buta-1,3-diene-2,3-diyl)dicyclohexane has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1,1’-(Buta-1,3-diene-2,3-diyl)dicyclohexane involves its interaction with molecular targets and pathways. The compound’s effects are mediated through its ability to undergo specific chemical reactions, such as binding to receptors or enzymes, leading to changes in biological activity. The exact molecular targets and pathways depend on the context of its application and the specific reactions it undergoes.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Butadiene: A simpler diene with similar reactivity but lacking the cyclohexane rings.
Cyclohexene: A cycloalkene that can participate in similar reactions but does not contain the diene moiety.
Isoprene: Another diene with different structural features and reactivity.
Uniqueness
1,1’-(Buta-1,3-diene-2,3-diyl)dicyclohexane is unique due to its combination of a diene moiety and cyclohexane rings, which imparts distinct chemical and physical properties. This structural feature allows it to participate in a wide range of reactions and makes it valuable for various applications in research and industry.
Propiedades
Número CAS |
104709-64-0 |
|---|---|
Fórmula molecular |
C16H26 |
Peso molecular |
218.38 g/mol |
Nombre IUPAC |
3-cyclohexylbuta-1,3-dien-2-ylcyclohexane |
InChI |
InChI=1S/C16H26/c1-13(15-9-5-3-6-10-15)14(2)16-11-7-4-8-12-16/h15-16H,1-12H2 |
Clave InChI |
NZVUPGZPLLUQBO-UHFFFAOYSA-N |
SMILES canónico |
C=C(C1CCCCC1)C(=C)C2CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


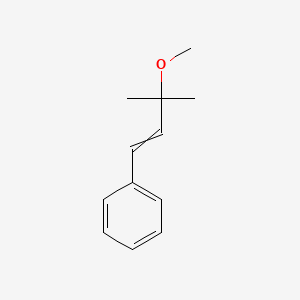
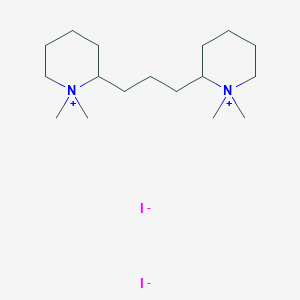


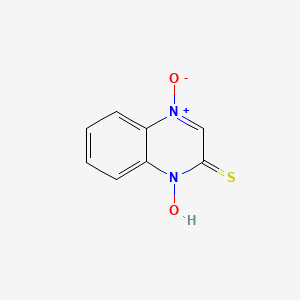
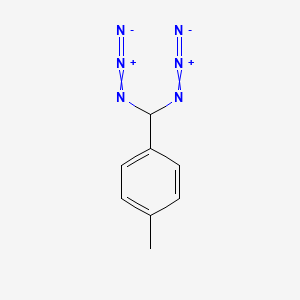


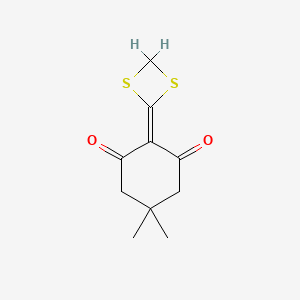
![2-(Phenoxymethyl)-1,4,6-trioxaspiro[4.6]undecane](/img/structure/B14329456.png)
